4-(Benzylamino)-4-phenylbut-3-en-2-one
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Overview
Description
4-(Benzylamino)-4-phenylbut-3-en-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylamino group attached to a phenylbutenone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-4-phenylbut-3-en-2-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by the reduction of the resulting ketone to an alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with benzylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines .
Scientific Research Applications
4-(Benzylamino)-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Shares the benzylamino group but lacks the phenylbutenone backbone.
Phenylbutanone: Contains the phenylbutenone structure but lacks the benzylamino group.
4-(Benzylamino)butoxy derivatives: Similar in structure but with different functional groups attached.
Uniqueness
4-(Benzylamino)-4-phenylbut-3-en-2-one is unique due to its combination of the benzylamino group and the phenylbutenone backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
20964-98-1 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-(benzylamino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H17NO/c1-14(19)12-17(16-10-6-3-7-11-16)18-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3 |
InChI Key |
YGTPELPQVFHJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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